Pentyl Carbonotrithioate: A Technical Guide for Advanced Chemical Synthesis and Drug Delivery Applications
Pentyl Carbonotrithioate: A Technical Guide for Advanced Chemical Synthesis and Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pentyl carbonotrithioate, detailing its chemical structure, properties, and its significant role as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for the development of advanced drug delivery systems.
Introduction to Pentyl Carbonotrithioate
Pentyl carbonotrithioate is an organosulfur compound belonging to the trithiocarbonate class of molecules. Its structure features a pentyl group attached to a carbonotrithioate core. This compound is of particular interest in polymer chemistry, where it serves as a highly efficient chain transfer agent (CTA) in RAFT polymerization. The use of pentyl carbonotrithioate allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures, which are critical attributes for materials used in biomedical applications, including drug delivery.
Chemical Structure and Properties
The chemical structure of pentyl carbonotrithioate consists of a five-carbon alkyl chain (pentyl group) bonded to the sulfur atom of the trithiocarbonate functional group.
Chemical Structure:
Caption: Chemical structure of pentyl carbonotrithioate.
A summary of the key quantitative data for pentyl carbonotrithioate is presented in the table below.
| Property | Value |
| Molecular Formula | C6H12S3 |
| Molecular Weight | 179.4 g/mol [1] |
| CAS Number | 113099-70-0[1] |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | Approximately 1.1 g/cm³[1] |
| Boiling Point | Approximately 160 °C[1] |
| Solubility | Soluble in organic solvents (e.g., acetone, dichloromethane); Insoluble in water[1] |
Experimental Protocols
Synthesis of Pentyl Carbonotrithioate
A general and robust method for the synthesis of alkyl trithiocarbonates involves the reaction of an alkyl halide with carbon disulfide in the presence of a base. The following is a representative protocol adapted for the synthesis of pentyl carbonotrithioate.
Materials:
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1-Bromopentane (or 1-chloropentane)
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Carbon disulfide (CS₂)
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Sodium sulfide nonahydrate (Na₂S·9H₂O) or another suitable base (e.g., sodium hydride)
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Phase transfer catalyst (e.g., Aliquat 336) (optional, but recommended for improved yield)
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Deionized water
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Dichloromethane (or other suitable organic solvent)
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Magnesium sulfate (anhydrous)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium sulfide nonahydrate in deionized water.
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If using a phase transfer catalyst, add it to the aqueous solution.
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Cool the mixture in an ice bath.
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Slowly add carbon disulfide to the cooled solution while stirring vigorously. The solution will typically turn a deep red or orange color, indicating the formation of the trithiocarbonate salt.
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After stirring for a designated period (e.g., 1-2 hours) at low temperature, add 1-bromopentane dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and continue stirring overnight.
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Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.
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Wash the organic layer sequentially with deionized water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude pentyl carbonotrithioate.
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The product can be further purified by column chromatography if necessary.
RAFT Polymerization of N-isopropylacrylamide (NIPAAm) for a Thermoresponsive Drug Carrier
This protocol describes the synthesis of a thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAAm), using pentyl carbonotrithioate as the RAFT agent. Such polymers can be designed to encapsulate and release therapeutic agents in response to temperature changes.
Materials:
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N-isopropylacrylamide (NIPAAm) (monomer)
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Pentyl carbonotrithioate (RAFT agent)
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2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
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1,4-Dioxane (or other suitable solvent)
Procedure:
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In a Schlenk flask, dissolve NIPAAm, pentyl carbonotrithioate, and AIBN in 1,4-dioxane. The molar ratio of monomer to RAFT agent to initiator will determine the final molecular weight and should be calculated based on the desired polymer characteristics.
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Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
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After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
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Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir.
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Monitor the polymerization progress by taking aliquots at regular intervals and analyzing the monomer conversion via techniques such as ¹H NMR or gas chromatography.
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Once the desired monomer conversion is reached, quench the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.
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Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
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Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Application in Drug Delivery: A Stimuli-Responsive System
Polymers synthesized via RAFT polymerization using pentyl carbonotrithioate can be engineered to create sophisticated drug delivery systems. A prominent example is the development of stimuli-responsive nanoparticles that can release their payload in response to specific environmental triggers, such as a change in temperature or pH.
The workflow for creating a thermoresponsive drug delivery system using a polymer synthesized with pentyl carbonotrithioate is illustrated below.
Caption: Workflow for a thermoresponsive drug delivery system.
In this workflow, an amphiphilic block copolymer is first synthesized using RAFT polymerization with pentyl carbonotrithioate. This polymer is designed to self-assemble into nanoparticles (micelles or vesicles) in an aqueous environment, encapsulating a therapeutic drug. When these nanoparticles accumulate in a target tissue, such as a tumor, a local increase in temperature (hyperthermia) above the lower critical solution temperature (LCST) of the thermoresponsive block will trigger the destabilization of the nanoparticles, leading to the controlled release of the encapsulated drug.
